molecular formula C3H5N3S B108200 2-Amino-5-methyl-1,3,4-thiadiazole CAS No. 108-33-8

2-Amino-5-methyl-1,3,4-thiadiazole

Cat. No.: B108200
CAS No.: 108-33-8
M. Wt: 115.16 g/mol
InChI Key: HMPUHXCGUHDVBI-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-1,3,4-thiadiazole is an organic compound with the molecular formula C3H5N3S. It is a white crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, medicine, and materials science .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce corresponding thiols or amines.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Halides, alkoxides, and polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiadiazole derivatives.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

Future Directions

The compound has been used in the synthesis of various derivatives with potential biological activities . It has been used in the design of new phenothiazine-thiadiazole hybrids for the development of antitubercular agents . The compound has also been used in the synthesis of 9-methylthio-7,7-dioxo-7,7a-dihydro-5-oxo-7λ6,10-dithia-8,11-diaza-cyclopenta[b]phenantren-6-one . Future research could focus on exploring more potential applications of this compound and its derivatives in various fields.

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPUHXCGUHDVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148347
Record name 1,3,4-Thiadiazole, 2-amino-5-methyl-
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Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108-33-8
Record name 2-Amino-5-methyl-1,3,4-thiadiazole
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Record name 2-Amino-5-methyl-1,3,4-thiadiazole
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Record name 1,3,4-Thiadiazole, 2-amino-5-methyl-
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Record name 5-methyl-1,3,4-thiadiazol-2-ylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-amino-5-methyl-1,3,4-thiadiazole?

A1: this compound has the molecular formula C3H5N3S and a molecular weight of 115.16 g/mol. Key spectroscopic data includes:

  • IR spectroscopy: Characteristic bands for N-H stretching, C=N stretching, and C-S stretching vibrations. [, ]
  • NMR spectroscopy: 1H and 13C NMR spectra provide information on the chemical environment of the different protons and carbon atoms in the molecule. [, ]

Q2: How does this compound behave as a ligand in metal complexes?

A2: this compound can act as a monodentate or bidentate ligand in metal complexes, coordinating through the nitrogen atoms of the amino group and/or the thiadiazole ring. [, , , , , , ] The coordination mode depends on the metal ion, other ligands present, and reaction conditions.

Q3: Can you provide examples of metal complexes formed with this compound and their structural characteristics?

A3: Several metal complexes incorporating this compound have been synthesized and characterized:

  • [Hg(amtz)2Br2]: This complex exhibits a distorted tetrahedral geometry around the mercury atom, with coordination through two bromine ions and two nitrogen atoms from the thiadiazole ligands. []
  • [CuCl2(C3H5N3S)2]: In this monomeric complex, the copper(II) ion adopts a slightly distorted tetrahedral geometry, coordinated by two chloride ions and two nitrogen atoms from the thiadiazole ligands. []
  • [Pt(C3H5N3S)4][PtCl6]·2C3H7NO: This compound features a square-planar platinum(II) center coordinated to four this compound ligands through nitrogen atoms. []

Q4: What are the potential applications of this compound based on the reported research?

A4: Research suggests potential applications in several areas:

  • Corrosion inhibition: this compound shows potential as a corrosion inhibitor for copper-nickel alloys in seawater. []
  • Antifungal activity: Derivatives of this compound, such as 2‐methyl‐5‐phenyl‐7‐amino‐[1,3,4]‐thiadiazolo[3,2‐a]pyrimidine‐6‐carbonitrile derivatives, exhibit promising antifungal activity against plant pathogens like Rhizoctonia solani and Trichoderma sp. []
  • Resistive switching memory devices: Poly(4-vinyl phenol) composites incorporating this compound demonstrate potential for use in nonvolatile WORM (Write Once Read Many times) and rewritable multifunctional resistive switching memory devices. []
  • Pharmaceutical applications: Derivatives, like the aspirin conjugate, show potential as COX-2 selective inhibitors. []

Q5: What are the electrochemical properties of this compound?

A5: Electrochemical studies reveal that this compound undergoes a 2-electron, 2-proton oxidation process at a pyrolytic graphite electrode to form an electroactive azo product. [, ] This electrochemical behavior suggests its potential use in developing sensors or electrochemical devices.

Q6: What computational chemistry studies have been performed on this compound?

A6: Quantum chemistry methods have been employed to model the formation mechanism of this compound, providing insights into its synthesis and reactivity. []

Q7: Are there studies on the thermal properties of this compound and its derivatives?

A7: Yes, thermal studies using techniques like thermogravimetric analyses (TGA) and differential scanning calorimetry (DSC) have been conducted on this compound and its metal complexes. [, ] This research helps understand their thermal stability and decomposition pathways. Additionally, studies investigating the effects of high pressure and temperature on the molecular crystal structure of this compound have been conducted. []

Q8: What is the historical context of research on this compound?

A8: Early studies focused on the synthesis of this compound and its derivatives. [] Subsequent research explored its coordination chemistry, forming complexes with various metal ions. [, , , , , , , , , ] More recently, investigations have expanded to explore its potential in diverse applications, including corrosion inhibition, antifungal agents, and materials science. [, , , ]

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